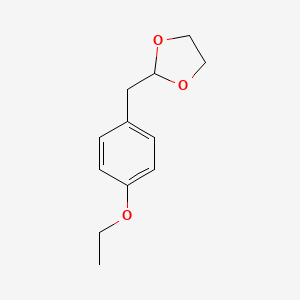
4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene
Overview
Description
The compound “4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene” is a derivative of 1,3-dioxolane . 1,3-Dioxolanes are a group of organic compounds containing the dioxolane ring . They are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols and represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, focusing on six unique applications:
Organic Synthesis
4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene is frequently used in organic synthesis as a versatile building block. Its unique structure allows it to participate in various chemical reactions, including the formation of complex molecules through processes such as Wittig olefination. This makes it valuable for creating a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Fluorescent Probes
This compound is utilized in the development of ratiometric fluorescent probes. These probes are essential for the specific detection of biomolecules like cysteine, homocysteine, and glutathione. The presence of the 1,3-dioxolane moiety enhances the selectivity and sensitivity of these probes, making them useful in biochemical and medical research .
Microwave-Assisted Synthesis
4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene is employed in microwave-assisted synthesis techniques. These methods are advantageous due to their efficiency and reduced reaction times. The compound is particularly used in the synthesis of inhibitors for enzymes such as calmodulin kinase II, which are important in studying cellular processes and developing therapeutic agents .
Ligand Development
In coordination chemistry, this compound serves as a ligand for the preparation of various coordination polymers. These polymers have applications in catalysis, material science, and as functional materials in electronic devices. The ability to form stable complexes with metals makes it a valuable component in this field .
Antitumor Agents
Research has shown that derivatives of 4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene exhibit antitumor activity. These derivatives are synthesized and tested for their efficacy against various cancer cell lines. The compound’s structure allows for modifications that can enhance its biological activity, making it a promising candidate for anticancer drug development .
Regio-Selective Synthesis
The compound is used in regio-selective synthesis, particularly in the preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. This method is significant for creating complex organic molecules with high precision, which are useful in pharmaceuticals and natural product synthesis .
properties
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-13-11-5-3-10(4-6-11)9-12-14-7-8-15-12/h3-6,12H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYXULLXFYSIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645879 | |
| Record name | 2-[(4-Ethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene | |
CAS RN |
898759-48-3 | |
| Record name | 2-[(4-Ethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Ethoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



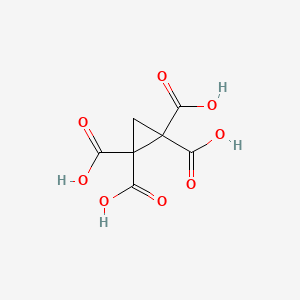

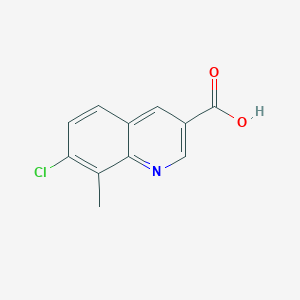
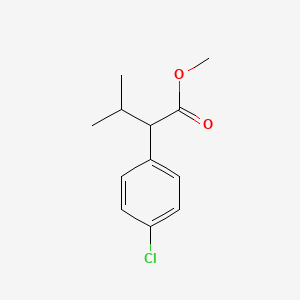
![Cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B3024976.png)




![[(1-Cyclopentylpiperidin-3-yl)methyl]amine](/img/structure/B3024983.png)
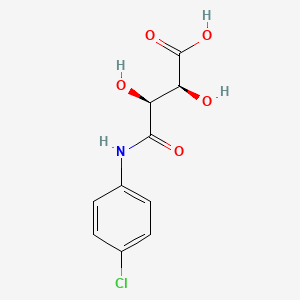
![(5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B3024988.png)

